MAX-40279 Hydrochloride: A Technical Guide on its Dual Inhibitory Mechanism of Action
MAX-40279 Hydrochloride: A Technical Guide on its Dual Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor is under investigation for the treatment of acute myeloid leukemia (AML), a hematological malignancy frequently characterized by FLT3 mutations.[3][4] Preclinical studies have demonstrated that MAX-40279 not only targets wild-type FLT3 but also clinically relevant mutants, such as those at the D835 residue, which confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1][5] Furthermore, MAX-40279 exhibits inhibitory effects on NDRG1 phosphorylation and the endothelial-to-mesenchymal transition (EndMT), suggesting a multifaceted mechanism of action.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to MAX-40279 hydrochloride.
Core Mechanism of Action: Dual FLT3 and FGFR Inhibition
MAX-40279 hydrochloride exerts its anti-leukemic effects through the simultaneous inhibition of two key receptor tyrosine kinases: FLT3 and FGFR.
1.1. FLT3 Inhibition:
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[3] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts.
MAX-40279 directly targets the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/MAPK pathways. A key feature of MAX-40279 is its ability to inhibit not only the wild-type FLT3 receptor but also clinically significant mutants, including the D835Y mutation, which is a known mechanism of resistance to other FLT3 inhibitors.[1][5]
1.2. FGFR Inhibition:
The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling has been implicated in various cancers, including AML. In the context of FLT3-inhibitor resistance in AML, increased expression of FGF2 in the bone marrow microenvironment can activate FGFR signaling, providing a survival advantage to leukemic cells and thereby circumventing the effects of FLT3 inhibition.[3]
By dually targeting FGFR, MAX-40279 is designed to overcome this resistance mechanism.[3] The inhibition of FGFR disrupts the pro-survival signals emanating from the bone marrow microenvironment, leading to a more comprehensive blockade of leukemic cell growth.
1.3. Inhibition of NDRG1 Phosphorylation and EndMT:
Preclinical studies have revealed that MAX-40279 inhibits the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 and suppresses the endothelial-to-mesenchymal transition (EndMT).[1] NDRG1 is a stress-responsive protein involved in cell growth and differentiation, and its phosphorylation status can influence various cellular processes. The suppression of EndMT, a process where endothelial cells acquire mesenchymal characteristics, may contribute to the anti-cancer activity of MAX-40279 by affecting the tumor microenvironment and angiogenesis.
Quantitative Preclinical Data
In Vitro Kinase and Cellular Assays
Enzyme and cellular assays were conducted to determine the inhibitory activity of MAX-40279 against various forms of FLT3 and FGFR subtypes.
Table 1: In Vitro Inhibitory Activity of MAX-40279
| Target | Assay Type | Result (IC50) |
| FLT3-wt | Enzyme Assay | Data not available |
| FLT3-ITD | Enzyme Assay | Data not available |
| FLT3-D835Y | Enzyme Assay | Data not available |
| FGFR1 | Enzyme Assay | Data not available |
| FGFR2 | Enzyme Assay | Data not available |
| FGFR3 | Enzyme Assay | Data not available |
| MV4-11 (FLT3-ITD) | Cellular Assay | Data not available |
| KG-1 (FGFR1 fusion) | Cellular Assay | Data not available |
IC50 values are not yet publicly available in the reviewed literature.
In Vivo Xenograft Studies
The anti-tumor efficacy of MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MV4-11 | Subcutaneous | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1][5] |
| KG-1 | Subcutaneous | 12 mg/kg, p.o., twice daily for 21-28 days | 58% - 106% | [1][5] |
p.o. = per os (by mouth)
Signaling Pathway Analysis
The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the downregulation of their respective signaling pathways.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Experimental Protocols
In Vivo Xenograft Model
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Cell Lines: MV4-11 (human AML, homozygous for FLT3-ITD) and KG-1 (human AML, expresses an FGFR1 fusion protein) were used.[5]
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Animals: Immunocompromised mice (specific strain not detailed in the available literature) were used.
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Tumor Implantation: A specific number of cells were implanted subcutaneously into the flank of each mouse.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. MAX-40279 was administered orally at a dose of 12 mg/kg twice daily for 21 to 28 days.[1][5]
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Tumor Measurement: Tumor volume was measured regularly using calipers.
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Efficacy Endpoint: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated group to the vehicle control group.
Caption: Workflow for in vivo AML xenograft studies.
Western Blot Analysis of Protein Phosphorylation
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Cell Lysis: AML cells treated with MAX-40279 or vehicle control were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-FGFR, phospho-NDRG1, phospho-STAT5, phospho-ERK) and their total protein counterparts.
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Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.
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Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins was quantified to determine the effect of MAX-40279 on protein phosphorylation.
Caption: General workflow for Western blot analysis.
Clinical Development
MAX-40279 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[3] A Phase I dose-escalation clinical trial (NCT03412292) has been initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.[3]
Conclusion
MAX-40279 hydrochloride is a promising dual FLT3/FGFR inhibitor with a multifaceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to inhibit both wild-type and mutated forms of FLT3, coupled with its activity against FGFR, provides a strong rationale for its continued development as a targeted therapy for AML. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
